molecular formula C13H16N2OS B2535780 N-(cyanomethyl)-N-ethyl-3-(phenylsulfanyl)propanamide CAS No. 1311860-56-6

N-(cyanomethyl)-N-ethyl-3-(phenylsulfanyl)propanamide

Cat. No.: B2535780
CAS No.: 1311860-56-6
M. Wt: 248.34
InChI Key: QGGAXKRXZXELTG-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-ethyl-3-(phenylsulfanyl)propanamide is an organic compound characterized by the presence of a cyanomethyl group, an ethyl group, and a phenylsulfanyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-N-ethyl-3-(phenylsulfanyl)propanamide typically involves multi-step organic reactions. One common method includes the reaction of ethylamine with 3-(phenylsulfanyl)propanoyl chloride to form N-ethyl-3-(phenylsulfanyl)propanamide. This intermediate is then reacted with cyanomethyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and bases such as triethylamine or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-N-ethyl-3-(phenylsulfanyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

N-(cyanomethyl)-N-ethyl-3-(phenylsulfanyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-ethyl-3-(phenylsulfanyl)propanamide involves its interaction with various molecular targets. The nitrile group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The phenylsulfanyl group may interact with proteins and enzymes, potentially inhibiting their activity. The compound’s overall effect is determined by the specific pathways and targets it interacts with, which can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyanomethyl)-N-methyl-3-(phenylsulfanyl)propanamide
  • N-(cyanomethyl)-N-ethyl-3-(phenylsulfanyl)butanamide
  • N-(cyanomethyl)-N-ethyl-3-(phenylsulfanyl)propanamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(cyanomethyl)-N-ethyl-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c1-2-15(10-9-14)13(16)8-11-17-12-6-4-3-5-7-12/h3-7H,2,8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGAXKRXZXELTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC#N)C(=O)CCSC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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